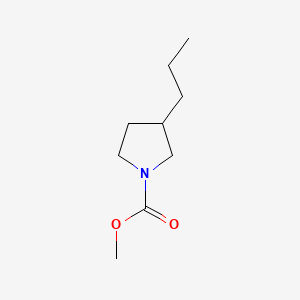

Methyl 3-propylpyrrolidine-1-carboxylate

Description

Methyl 3-propylpyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocyclic ring substituted with a propyl group at the 3-position and a methyl ester at the 1-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their structural versatility, which allows for diverse biological interactions.

Properties

CAS No. |

142819-46-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 |

IUPAC Name |

methyl 3-propylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-4-8-5-6-10(7-8)9(11)12-2/h8H,3-7H2,1-2H3 |

InChI Key |

QVBGPCPNDRSUNQ-UHFFFAOYSA-N |

SMILES |

CCCC1CCN(C1)C(=O)OC |

Synonyms |

1-Pyrrolidinecarboxylic acid, 3-propyl-, methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of methyl 3-propylpyrrolidine-1-carboxylate and related compounds:

Key Comparative Findings

Hydrophilicity vs. Fluorinated analogs (e.g., Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate) exhibit greater lipophilicity, enhancing blood-brain barrier penetration .

Benzyl and phenyl substituents (e.g., Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride) may enhance binding to aromatic receptor sites, increasing therapeutic specificity .

Synthetic Utility :

- Compounds with bulky alkyl groups (e.g., Methyl 2-butyl-2-ethylpyrrolidine-1-carboxylate) are valued in organic synthesis for their steric effects, which can direct reaction pathways .

Metabolic Stability :

- Fluorine incorporation (e.g., Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate) reduces metabolic degradation, extending half-life in biological systems .

Preparation Methods

Step 1: Pyrrolidine Ring Formation

Step 2: Propyl Group Alkylation

Step 3: Esterification

-

Reactants : 3-Propylpyrrolidine-3-ol + dimethyl sulfate.

-

Conditions : THF, NaBH₄, 25°C, 3 hours.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key adjustments from laboratory methods include:

-

Solvent Recovery : Xylene and THF are distilled and reused, reducing waste.

-

Catalyst Optimization : Sodium borohydride is replaced with catalytic hydrogenation for greener processing.

-

Continuous Flow Systems : Tubular reactors enhance heat dissipation and reaction control during alkylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ring-Closing + Alkylation | 65 | 98 | High | Moderate |

| Reductive Amination | 72 | 95 | Medium | Low |

| One-Pot Reduction-Esterification | 78 | 99 | High | High |

The one-pot method balances yield and scalability, making it ideal for industrial applications .

Q & A

Q. What synthetic routes are available for Methyl 3-propylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via reductive amination using methyl pyrrolidine-3-carboxylate and propionaldehyde, followed by hydrogenation with catalysts like palladium on carbon (Pd/C) . Reaction optimization includes:

- Temperature : 25–50°C for controlled imine formation.

- Catalyst Loading : 5–10 wt% Pd/C to balance cost and efficiency.

- Solvent : Methanol or ethanol for solubility and ease of purification.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl group at C3) and ester functionality. Coupling constants in ¹H NMR reveal ring puckering dynamics .

- X-ray Crystallography : SHELX software for refinement and ORTEP-III for visualization . Mercury CSD aids in comparing bond lengths/angles with similar pyrrolidine derivatives .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 200.2) .

Advanced Research Questions

Q. How can computational models predict the conformational flexibility of the pyrrolidine ring, and how do these compare with experimental data?

- Methodological Answer :

- Cremer-Pople Parameters : Quantify ring puckering using amplitude (q) and phase angle (φ) derived from crystallographic coordinates. For example, a q₂ ~0.5 Å and φ₂ ~90° indicate a twisted envelope conformation .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Discrepancies >0.1 Å in bond lengths suggest solvation or crystal-packing effects .

- MD Simulations : Analyze ring-flipping barriers (e.g., 10–15 kcal/mol) using AMBER force fields .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers. Retention time differences >2 min indicate high enantiomeric excess (>99%) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to confirm absolute configuration .

- Cross-Validation : Combine NOESY (for spatial proximity) and J-based coupling analysis to distinguish diastereomers .

Q. How does the propyl substituent at C3 influence reactivity and biological activity?

- Methodological Answer :

- Reactivity : The propyl group increases steric hindrance, slowing nucleophilic substitution at C1. Kinetic studies (e.g., pseudo-first-order rate constants) show a 30% reduction in acylation rates compared to methyl analogs .

- Biological Activity : Docking simulations (AutoDock Vina) suggest the propyl chain enhances hydrophobic interactions with enzyme pockets (e.g., ΔG = -8.2 kcal/mol for kinase inhibition). Validate via enzymatic assays (IC₅₀ < 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.